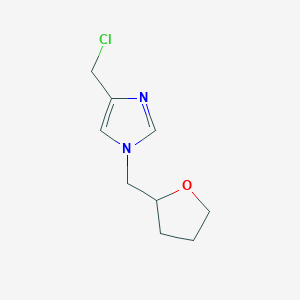

4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

Overview

Description

The compound “4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The molecule also contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and tetrahydrofuran rings. The chloromethyl group would be attached to the 4-position of the imidazole ring, and the tetrahydrofuran-2-ylmethyl group would be attached to the 1-position .Scientific Research Applications

Molecular Structure and Chemical Properties

A study by Aayisha et al. (2019) utilized DFT, molecular docking, and experimental techniques (FT-IR, FT-Raman, and NMR) to investigate a related molecule, demonstrating its potential in treating hypertension and acting as an I1 imidazoline receptor agonist. Their work highlights the compound's relevance in pharmaceutical applications, underpinning its utility in designing antihypertensive agents by examining chemical activity regions, stability, charge distribution, and biological activity against different proteins (Aayisha et al., 2019).

Materials Science and Fuel Cell Applications

In the context of materials science, Ran et al. (2012) developed imidazolium-type alkaline anion exchange membranes (Im-AAEMs) for fuel cell applications, showcasing the compound's role in enhancing thermal and chemical stabilities of membranes. This research points to the critical role of imidazole derivatives in advancing renewable energy technologies by facilitating efficient hydrogen/oxygen fuel cell performance (Ran et al., 2012).

Pharmaceutical Applications

In the pharmaceutical domain, Groessl et al. (2007) explored the structure-activity relationships for NAMI-A-type complexes involving imidazole and its derivatives, assessing their antiproliferative activity and interaction with proteins. Such studies are pivotal for cancer chemotherapy, offering insights into the design and optimization of ruthenium complexes for targeted cancer treatment (Groessl et al., 2007).

Catalysis and Chemical Synthesis

Zadehahmadi et al. (2014) reported the use of imidazole-modified chloromethylated MIL-101(Cr) as a support for immobilizing manganese porphyrin, serving as a catalyst for hydrocarbon oxidation. This study illustrates the compound's application in catalysis, highlighting its effectiveness in the oxidation of hydrocarbons, which is beneficial for organic synthesis and industrial processes (Zadehahmadi et al., 2014).

properties

IUPAC Name |

4-(chloromethyl)-1-(oxolan-2-ylmethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c10-4-8-5-12(7-11-8)6-9-2-1-3-13-9/h5,7,9H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCSDOOPOWYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(N=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)

![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)